4-fluoro-N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
Overview
Description
4-fluoro-N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, also known as FMME, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
4-fluoro-N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide exerts its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. HDAC inhibition leads to changes in gene expression patterns, resulting in cell cycle arrest and apoptosis in cancer cells. Additionally, 4-fluoro-N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
4-fluoro-N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the production of inflammatory cytokines. In animal studies, 4-fluoro-N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been shown to inhibit tumor growth and reduce inflammation in models of arthritis and colitis.
Advantages and Limitations for Lab Experiments
One advantage of 4-fluoro-N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is its specificity for HDAC inhibition, which may reduce the risk of off-target effects and toxicity. However, 4-fluoro-N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has also been shown to have limited solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
Future research on 4-fluoro-N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide may focus on optimizing its synthesis and improving its solubility for use in various experimental settings. Additionally, further studies may investigate its potential use in combination with other cancer therapies or its use in treating other inflammatory and autoimmune diseases.
Scientific Research Applications
4-fluoro-N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been studied for its potential therapeutic applications in cancer treatment, specifically in inhibiting the growth and proliferation of cancer cells. 4-fluoro-N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and melanoma. Additionally, 4-fluoro-N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been studied for its potential use in treating inflammation and autoimmune diseases.
properties
IUPAC Name |
4-fluoro-N-(4-methylphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-15-2-6-17(7-3-15)22(14-19(23)21-10-12-26-13-11-21)27(24,25)18-8-4-16(20)5-9-18/h2-9H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOGBOHQOPOPRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-N-(4-methylphenyl)-N-[2-(morpholin-4-YL)-2-oxoethyl]benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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